Hydrogen Bond Donor Capacity: Free N1–H Differentiates Target Compound from N3-Substituted Analogs
The target compound possesses one hydrogen bond donor (HBD = 1) originating from the unsubstituted N1–H of the imidazolidine-2,4-dione ring. In contrast, the closest commercially available structural analog, 1-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione (CAS 2034418-58-9), has HBD = 0 due to N3-phenyl substitution [1]. This difference is functionally significant: the N1–H group serves as a key hydrogen bond donor for interactions with biological targets, and its methylation or arylation in related hydantoin series has been shown to abrogate or substantially reduce target binding affinity [2]. The hydantoin scaffold's hydrogen bond donor/acceptor pattern is a primary determinant of its privileged status in medicinal chemistry, enabling specific interactions with diverse protein targets [3].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 1 (unsubstituted N1–H on imidazolidine-2,4-dione) |
| Comparator Or Baseline | CAS 2034418-58-9 (N3-phenyl analog): HBD = 0; Unsubstituted hydantoin core: HBD = 2 |
| Quantified Difference | ΔHBD = +1 vs. N3-phenyl analog; ΔHBD = −1 vs. unsubstituted hydantoin |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15); data from PubChem Compound database [1] |
Why This Matters
Hydrogen bond donor count directly influences target-binding enthalpy, aqueous solubility, and membrane permeability—a compound with HBD = 1 may retain target engagement capacity while achieving better permeability than the HBD = 2 parent hydantoin.
- [1] PubChem Compound Summary CID 92082874 (target) and CID for CAS 2034418-58-9. Hydrogen Bond Donor Count computed properties. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Zhang Q, et al. Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer. Journal of Medicinal Chemistry. 2023; 66(3): 1725-1741. doi:10.1021/acs.jmedchem.2c01567. PMID:36692394. View Source
- [3] Cho S, et al. Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. 2019; 164: 517-545. Section 2: hydantoin as a privileged scaffold with five potential substituent sites including two hydrogen bond donors and two hydrogen bond acceptors. View Source
